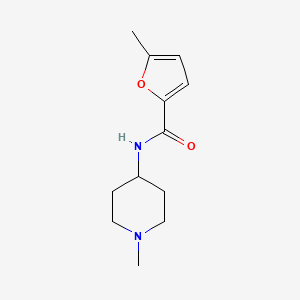![molecular formula C19H28ClNO5 B4940831 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate](/img/structure/B4940831.png)
1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate is a chemical compound that has been widely used in scientific research due to its unique properties. It is an organic compound that belongs to the class of piperidine derivatives. The compound is also known as CP-55940 and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate involves the activation of the CB1 and CB2 receptors in the endocannabinoid system. The compound acts as a partial agonist of the CB1 and CB2 receptors and has been shown to have a high affinity for these receptors. The activation of the CB1 and CB2 receptors leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate has been shown to have a number of biochemical and physiological effects. The compound has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. The compound has also been shown to have anti-convulsant properties, which make it a potential candidate for the treatment of epilepsy. Additionally, the compound has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate is its high affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of the compound is its potential for abuse due to its psychoactive effects. Therefore, caution should be taken when handling the compound in the laboratory.
Orientations Futures
There are several future directions for the study of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate. One direction is the study of the compound's potential for the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and epilepsy. Another direction is the study of the compound's potential for the treatment of pain and inflammation. Additionally, further research is needed to determine the long-term effects of the compound on the endocannabinoid system and its potential for abuse.
Méthodes De Synthèse
The synthesis of 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate involves the reaction of 4-chloro-2-methylphenol with propylene oxide to form 3-(4-chloro-2-methylphenoxy)propanol. The propanol is then reacted with 2-ethylpiperidine to form 1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine. The final step involves the formation of the oxalate salt by reacting the piperidine derivative with oxalic acid.
Applications De Recherche Scientifique
1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine oxalate has been widely used in scientific research due to its potential therapeutic applications. It has been studied for its analgesic, anti-inflammatory, and anti-convulsant properties. The compound has also been studied for its potential use in the treatment of various neurological disorders such as multiple sclerosis, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
1-[3-(4-chloro-2-methylphenoxy)propyl]-2-ethylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.C2H2O4/c1-3-16-7-4-5-10-19(16)11-6-12-20-17-9-8-15(18)13-14(17)2;3-1(4)2(5)6/h8-9,13,16H,3-7,10-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRFHGDFQQFLJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCOC2=C(C=C(C=C2)Cl)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-iodophenyl)-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4940752.png)
![5-[4-(octyloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4940763.png)

![1-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4940789.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4940797.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]ethanamine](/img/structure/B4940799.png)
![2-[1-(2-fluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4940811.png)
![9-oxo-N-(2-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4940820.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940823.png)
![2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4940837.png)
![4-cyano-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B4940844.png)
![2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B4940850.png)

![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-fluorobenzamide](/img/structure/B4940877.png)